molecular formula C21H18BrN3S B2696826 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1223893-37-5

4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2696826
CAS No.: 1223893-37-5
M. Wt: 424.36
InChI Key: LMKWEABXDBATQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the 2,5-dimethylphenyl group: This step often involves a substitution reaction where the phenyl group is introduced via a coupling reaction.

    Attachment of the 3-bromobenzylthio group: This is usually done through a nucleophilic substitution reaction where the bromobenzylthio group is attached to the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the bromine atom, potentially leading to debromination.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Debrominated derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new therapeutic agents.

    Diagnostics: Potential use in diagnostic assays.

Industry

    Agriculture: Possible applications as a pesticide or herbicide.

    Pharmaceuticals: Use in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Chlorobenzyl)thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine
  • 4-((3-Methylbenzyl)thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine

Uniqueness

4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of the bromobenzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as drug development and material science.

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3S/c1-14-6-7-15(2)18(10-14)19-12-20-21(23-8-9-25(20)24-19)26-13-16-4-3-5-17(22)11-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKWEABXDBATQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.